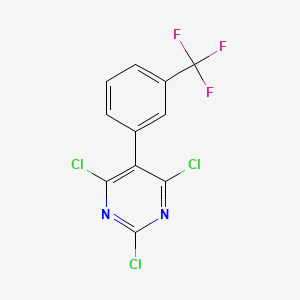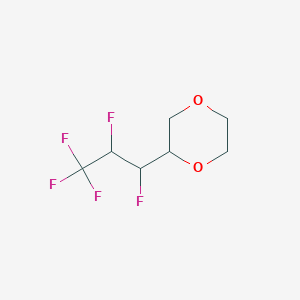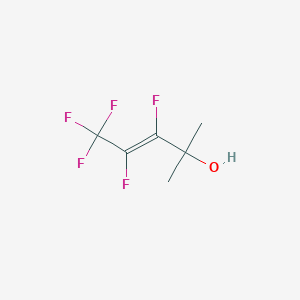![molecular formula C14H7ClF6O2 B6311262 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole CAS No. 155734-26-2](/img/structure/B6311262.png)
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole, also known as 2-CF3-2-TFMN, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments.
Aplicaciones Científicas De Investigación
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole has been studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments. One of the most promising applications of this compound is in the field of drug development, as it has been found to have anti-inflammatory and anti-tumor properties. Additionally, 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole has been studied for its potential use as an antifungal agent, as well as for its ability to inhibit the growth of certain types of bacteria.
Mecanismo De Acción
The mechanism of action of 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole is not yet fully understood. However, it is believed that this compound acts as an inhibitor of various enzymes involved in the metabolic pathways of cells. It is believed that 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole inhibits the activity of enzymes such as proteases, phosphatases, and kinases, which are involved in the regulation of cellular metabolism. Additionally, this compound has been found to bind to certain receptors in the body, which may explain its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole has been found to have a wide range of biochemical and physiological effects. This compound has been found to have anti-inflammatory and anti-tumor properties, as well as the ability to inhibit the growth of certain types of bacteria. Additionally, 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole has been found to have an effect on the immune system, as it has been found to modulate the production of cytokines and other immune-related molecules. Finally, this compound has been found to have an effect on the cardiovascular system, as it has been found to reduce blood pressure and improve blood flow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole has several advantages and limitations for use in lab experiments. One of the main advantages of this compound is its stability, as it is not easily degraded by light or heat. Additionally, this compound is relatively non-toxic, making it safe to use in lab experiments. However, there are some limitations to using this compound in lab experiments, such as its low solubility in water and its tendency to form complexes with proteins. Additionally, this compound is not very soluble in organic solvents, making it difficult to dissolve and use in lab experiments.
Direcciones Futuras
There are several potential future directions for research into 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole. One of the main areas of research is the development of new synthesis methods for this compound, as the current synthesis methods are relatively inefficient. Additionally, further research into the mechanism of action of this compound is needed, as the current understanding of its biochemical and physiological effects is limited. Finally, further research into the potential applications of this compound in drug development and other areas of scientific research is needed, as this compound has shown promise in various areas.
Métodos De Síntesis
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole can be synthesized via a simple two-step process. The first step involves the reaction of 1-chloro-2,2,2-trifluoroethyl chloroformate with 2-trifluoromethylnaphthalene-1,3-diol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a trifluoromethylated naphtho[2,3-d]-1,3-dioxole, which is then reacted with 1-chloro-2,2,2-trifluoroethyl chloride in the presence of a Lewis acid such as zinc chloride. This reaction yields the desired product, 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole.
Propiedades
IUPAC Name |
2-(1-chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzo[f][1,3]benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6O2/c15-11(13(16,17)18)12(14(19,20)21)22-9-5-7-3-1-2-4-8(7)6-10(9)23-12/h1-6,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWDXBAICKEHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)OC(O3)(C(C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)







![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)


![3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97%](/img/structure/B6311272.png)